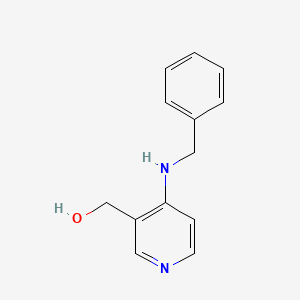

(4-(Benzylamino)pyridin-3-yl)methanol

Description

(4-(Benzylamino)pyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine core substituted with a benzylamino group at the 4-position and a hydroxymethyl group at the 3-position. The benzylamino group enhances lipophilicity, while the hydroxymethyl group contributes to hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

[4-(benzylamino)pyridin-3-yl]methanol |

InChI |

InChI=1S/C13H14N2O/c16-10-12-9-14-7-6-13(12)15-8-11-4-2-1-3-5-11/h1-7,9,16H,8,10H2,(H,14,15) |

InChI Key |

RTGKTXXPBLDWDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Benzylaminopyridine

- Structure : Lacks the hydroxymethyl group at the 3-position of the pyridine ring.

- Properties: Reduced polarity compared to (4-(Benzylamino)pyridin-3-yl)methanol due to the absence of the alcohol moiety. This decreases aqueous solubility but increases membrane permeability.

- Applications : Widely used as a catalyst in acylation reactions and as a precursor in drug synthesis (e.g., intermediates for kinase inhibitors) .

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

- Structure : Piperidine ring substituted with benzyl and methyl groups; differs in heterocyclic core (piperidine vs. pyridine).

- The stereochemistry (3R,4R) also influences chiral recognition in drug design .

- Synthesis: Involves multi-step processes like quaternization, partial reduction, and reductive amination, paralleling methods that could be adapted for synthesizing (4-(Benzylamino)pyridin-3-yl)methanol .

(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane

- Structure : Dioxolane ring with a hydroxymethyl ether side chain; lacks aromaticity but shares the hydroxymethyl functional group.

- Properties : The dioxolane ring enhances stability under acidic conditions, while the bromopentyl group provides a handle for further functionalization. This contrasts with the pyridine-based reactivity of the target compound .

[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol

- Structure : Piperidine-pyrimidine hybrid with a hydroxymethyl group.

- Properties: The ethoxy-pyrimidine moiety introduces electron-withdrawing effects, altering electronic properties compared to the benzylamino-pyridine system. This compound’s dual heterocyclic structure may enhance binding specificity in medicinal chemistry applications .

Structural and Functional Comparison Table

| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | Notable Applications |

|---|---|---|---|---|

| (4-(Benzylamino)pyridin-3-yl)methanol | Pyridine | 4-Benzylamino, 3-hydroxymethyl | Moderate (polar groups) | Drug intermediates, catalysts |

| 4-Benzylaminopyridine | Pyridine | 4-Benzylamino | Low | Acylation catalysts, synthesis |

| (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine | Piperidine | 1-Benzyl, 4-methyl, 3-methylamine | Moderate | Chiral pharmaceuticals |

| [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol | Piperidine-Pyrimidine | 3-hydroxymethyl, 6-ethoxy | Low to moderate | Targeted therapeutics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.